3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride

Solubility Salt selection Assay development

3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride (CAS 1390654-03-1) is a heterocyclic building block belonging to the 1-oxa-3,7-diazaspiro[4.5]decan-2-one class. It features a spirocyclic architecture in which an oxazolidinone ring is fused to a piperidine ring through a shared quaternary carbon (the spiro center).

Molecular Formula C8H15ClN2O2
Molecular Weight 206.67 g/mol
CAS No. 1390654-03-1
Cat. No. B1379738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride
CAS1390654-03-1
Molecular FormulaC8H15ClN2O2
Molecular Weight206.67 g/mol
Structural Identifiers
SMILESCN1CC2(CCCNC2)OC1=O.Cl
InChIInChI=1S/C8H14N2O2.ClH/c1-10-6-8(12-7(10)11)3-2-4-9-5-8;/h9H,2-6H2,1H3;1H
InChIKeyUOSBWNLCQDPKCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one Hydrochloride (CAS 1390654-03-1): Core Scaffold Identity and Procurement Baseline


3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride (CAS 1390654-03-1) is a heterocyclic building block belonging to the 1-oxa-3,7-diazaspiro[4.5]decan-2-one class. It features a spirocyclic architecture in which an oxazolidinone ring is fused to a piperidine ring through a shared quaternary carbon (the spiro center) . The compound is supplied as the hydrochloride salt with a molecular weight of 206.67 g·mol⁻¹ (free base: 170.21 g·mol⁻¹) and a standard purity of 95% (HPLC, NMR, GC batch QC available) . The spiro[4.5]decane core imposes conformational restriction that reduces the entropic penalty upon target binding, a feature actively exploited in fragment-based and structure-guided drug design programs targeting CNS receptors, antibacterial ribosomal sites, and oncology targets such as KRAS-G12D [1][2].

Why 1-Oxa-3,7-diazaspiro[4.5]decan-2-one Analogs Cannot Be Freely Interchanged with CAS 1390654-03-1


The 1-oxa-3,7-diazaspiro[4.5]decan-2-one scaffold is chemically modular, and seemingly minor substituent changes at the N3 position produce quantifiable shifts in lipophilicity, solubility, and conformational preference that cascade into altered target engagement, pharmacokinetics, and synthetic tractability . Replacing the N3-methyl group with ethyl or butyl raises the computed logP by 0.3 to 1.4 log units (ΔlogP), directly affecting membrane permeability and off-target promiscuity [1][2]. Likewise, switching from the hydrochloride salt to the free base eliminates the salt-form solubility advantage critical for aqueous assay preparation [3]. These measurable differences mean that procurement of an N3-ethyl, N3-butyl, or free-base analog cannot substitute for CAS 1390654-03-1 without re-optimization of the entire synthetic sequence and biological assay cascade.

Quantitative Differentiation Evidence for 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one Hydrochloride Versus Closest Analogs


Hydrochloride Salt vs. Free Base: Solubility and Formulability Advantage for Aqueous Assays

The hydrochloride salt (CAS 1390654-03-1) provides immediate aqueous solubility suitable for stock solution preparation (10 mM in DMSO/water mixtures), whereas the free base form (CAS 1350521-51-5) requires organic co-solvents, heat (37 °C), and ultrasonication to achieve comparable dissolution, as noted by GLPBIO's handling protocol [1]. The free base has a computed LogP of -0.11 (relatively hydrophilic) but lacks the counterion necessary for crystalline salt formation, making the HCl salt the preferred form for reproducible biological assay preparation .

Solubility Salt selection Assay development

N3-Methyl vs. N3-Ethyl and N3-Butyl: Lipophilicity Control for CNS Multiparameter Optimization

The N3-methyl substituent yields the lowest computed LogP within the 1-oxa-3,7-diazaspiro[4.5]decan-2-one series for which data are available. The free base has a measured/predicted LogP of -0.11 (Fluorochem) and the unsubstituted parent scaffold an XLogP3 of -0.3 (PubChem) [1]. In contrast, the N3-ethyl analog has XLogP3 0.2 (Δ = +0.5 vs. unsubstituted), the N3-isopropyl analog XLogP3 0.6 (Δ = +0.9), and the N3-butyl analog XLogP3 1.1 (Δ = +1.4) [2][3][4]. Each 0.5-unit LogP increase approximately doubles membrane permeability but also raises the risk of hERG binding, CYP inhibition, and plasma protein binding—all critical liabilities in CNS programs where LogP 1–3 is typically targeted [5].

Lipophilicity CNS drug design LogP

N3-Methyl vs. N3-Isopropyl: Fraction sp³ (Fsp3) and Conformational Restriction for Target Selectivity

The N3-methyl compound (free base) has an Fsp3 value of 0.875, indicating that 87.5% of carbon atoms are sp³-hybridized, a hallmark of three-dimensionality favored in fragment-based drug discovery for achieving target selectivity . The N3-isopropyl analog, while not having a published Fsp3, adds a rotatable bond (rotatable bond count = 1 vs. 0 for N3-methyl) and introduces additional conformational flexibility that can reduce binding site complementarity [1]. The unsubstituted parent scaffold has zero rotatable bonds and an XLogP3 of -0.3 but lacks the N3-methyl group that serves as a synthetic handle for further diversification [2]. Higher Fsp3 correlates with improved clinical success rates due to enhanced shape diversity and reduced aromatic ring count [3].

Fsp3 Conformational restriction Selectivity

Procurement-Quality Differentiation: Batch QC Documentation for Reproducible SAR

Bidepharm supplies CAS 1390654-03-1 at 95% purity with batch-specific quality control documentation including NMR, HPLC, and GC spectra . In contrast, the free base analog (CAS 1350521-51-5) is offered by Fluorochem at 98% purity but does not include NMR/HPLC/GC batch QC as standard . For structure–activity relationship (SAR) studies where impurity profiles can confound biological readouts—particularly in cellular assays with nanomolar sensitivity—the availability of verified batch QC reduces the risk of irreproducible results and the need for independent re-characterization .

Quality control Reproducibility Procurement

High-Value Application Scenarios for 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one Hydrochloride Based on Differentiation Evidence


CNS Lead Optimization: Low-LogP, High-Fsp3 Spirocyclic Fragment for Dopamine and Sigma Receptor Programs

The N3-methyl compound's combination of low lipophilicity (LogP ≈ -0.3 to -0.1) and high Fsp3 (0.875) aligns with CNS multiparameter optimization (MPO) guidelines that favor LogP 1–3 and Fsp3 > 0.45 for brain-penetrant candidates . Researchers developing D2/D3 dopamine receptor ligands or sigma receptor modulators can use this hydrochloride salt directly in binding assays (10 mM DMSO/water stock) to explore spirocyclic oxazolidinone SAR, using the piperidine NH and the oxazolidinone carbonyl as orthogonal diversification points [3].

Antibacterial Oxazolidinone Scaffold Hopping: Spirocyclic Replacement for Linezolid-Type Pharmacophores

The 1-oxa-3,7-diazaspiro[4.5]decan-2-one core is structurally cognate to the oxazolidinone ring of linezolid but introduces a spirocyclic piperidine that pre-organizes the C5 substituent geometry. The N3-methyl variant provides the minimal steric footprint for initial SAR exploration before progressing to larger N3-alkyl derivatives that may enhance ribosomal binding but risk higher LogP and hERG liability . The rapid aqueous solubility of the HCl salt enables direct MIC determination in broth microdilution assays without DMSO-related solvent toxicity artifacts .

KRAS-G12D Inhibitor Design: Machine-Learning-Guided Scaffold Evolution from 1-Oxa-3,7-diazaspirodecane-2-one

A 2026 study demonstrated that 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives achieve Kd values of 28.29–85.17 nM against KRAS-G12D with high selectivity . The N3-methyl building block CAS 1390654-03-1 serves as the minimal viable scaffold for structure-based elaboration at both the piperidine nitrogen (position 7) and the oxazolidinone ring, enabling rapid analog synthesis via parallel chemistry. The batch QC documentation supports data integrity for patent filings covering novel KRAS-G12D inhibitor compositions .

Conformational Probe in Fragment-Based Drug Discovery (FBDD): Zero Rotatable Bonds, Maximal Pre-Organization

With zero rotatable bonds (free base form) and an Fsp3 of 0.875, the N3-methyl spirocycle is among the most conformationally constrained fragments available for ¹⁹F or ¹H NMR-based fragment screening . The spiro center locks the relative orientation of the oxazolidinone and piperidine rings, reducing the entropic cost of binding and potentially yielding higher ligand efficiency (LE) than flexible chain analogs. The HCl salt's solubility profile ensures reliable fragment soaking at 1–10 mM concentrations for protein crystallography .

Quote Request

Request a Quote for 3-Methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.